molecular formula C8H5BrCl2F2O B14764131 1-(4-Bromo-2,3-difluorophenyl)-2,2-dichloroethanol

1-(4-Bromo-2,3-difluorophenyl)-2,2-dichloroethanol

Cat. No.: B14764131
M. Wt: 305.93 g/mol
InChI Key: DHJSQDBFXBDKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,3-difluorophenyl)-2,2-dichloroethanol is a chemical compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanol group

Properties

Molecular Formula

C8H5BrCl2F2O

Molecular Weight

305.93 g/mol

IUPAC Name

1-(4-bromo-2,3-difluorophenyl)-2,2-dichloroethanol

InChI

InChI=1S/C8H5BrCl2F2O/c9-4-2-1-3(5(12)6(4)13)7(14)8(10)11/h1-2,7-8,14H

InChI Key

DHJSQDBFXBDKPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(C(Cl)Cl)O)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,3-difluorophenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-2,3-difluorobenzene with dichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,3-difluorophenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

1-(4-Bromo-2,3-difluorophenyl)-2,2-dichloroethanol has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,3-difluorophenyl)-2,2-dichloroethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 4-Bromo-2,3-difluorophenylboronic acid
  • 4-Bromo-2,3-difluorophenyl isothiocyanate
  • 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine

Comparison: 1-(4-Bromo-2,3-difluorophenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.